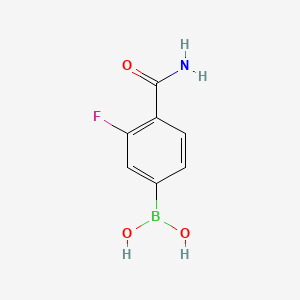

(4-Carbamoyl-3-fluorophenyl)boronic acid

Description

Propriétés

IUPAC Name |

(4-carbamoyl-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BFNO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXXEWDYAWOZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660285 | |

| Record name | (4-Carbamoyl-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-39-8 | |

| Record name | B-[4-(Aminocarbonyl)-3-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Carbamoyl-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to (4-Carbamoyl-3-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Carbamoyl-3-fluorophenyl)boronic acid is a specialized organic compound that holds significant promise in the fields of medicinal chemistry and materials science. Its unique structure, featuring a boronic acid moiety, a carbamoyl group, and a fluorine atom on a phenyl ring, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a representative experimental protocol for its application, and visualizations of key chemical processes.

Chemical Properties

(4-Carbamoyl-3-fluorophenyl)boronic acid, also known by its synonym 4-Borono-2-fluorobenzamide, is a solid material at room temperature. The presence of the electron-withdrawing fluorine atom and carbamoyl group influences the reactivity of the boronic acid, making it a versatile reagent in cross-coupling reactions.

Core Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | (4-Carbamoyl-3-fluorophenyl)boronic acid | - |

| CAS Number | 874288-39-8 | [1][2] |

| Molecular Formula | C₇H₇BFNO₃ | [1][2] |

| Molecular Weight | 182.94 g/mol | [2] |

| Appearance | Solid (form not specified in available literature) | General knowledge |

| Melting Point | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

Spectral Data

While specific spectral data files are not publicly available, analytical characterization of (4-Carbamoyl-3-fluorophenyl)boronic acid would typically involve the following techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of hydrogen atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To characterize the fluorine atom's environment.

-

MS (Mass Spectrometry): To confirm the molecular weight and fragmentation pattern.

-

IR (Infrared Spectroscopy): To identify functional groups such as the carbamoyl (C=O, N-H) and boronic acid (O-H, B-O) groups.

Synthesis

Experimental Protocols

(4-Carbamoyl-3-fluorophenyl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. Below is a representative experimental protocol for its use in such a reaction.

Representative Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a biaryl compound by coupling (4-Carbamoyl-3-fluorophenyl)boronic acid with an aryl halide.

Materials:

-

(4-Carbamoyl-3-fluorophenyl)boronic acid

-

Aryl halide (e.g., an aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Degassing equipment (e.g., nitrogen or argon line)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Solvents for workup and purification (e.g., ethyl acetate, water, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Methodology:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), (4-Carbamoyl-3-fluorophenyl)boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the anhydrous solvent to the flask.

-

Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

-

In a separate vial, weigh the palladium catalyst (0.01-0.05 eq) and add it to the reaction flask against a positive flow of the inert gas.

-

-

Reaction Execution:

-

Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by TLC until the starting aryl halide is consumed.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

-

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Catalytic Cycle of the Suzuki-Miyaura Reaction

Note: As no specific biological signaling pathways involving (4-Carbamoyl-3-fluorophenyl)boronic acid have been identified in the literature, the following diagram illustrates the fundamental chemical transformation in which it participates.

References

Technical Guide: (4-Carbamoyl-3-fluorophenyl)boronic acid

CAS Number: 874288-39-8

This technical guide provides a comprehensive overview of (4-Carbamoyl-3-fluorophenyl)boronic acid, a specialized chemical intermediate relevant to researchers, scientists, and professionals in drug development and materials science. Due to the limited availability of in-depth, publicly accessible research exclusively on this specific isomer, this guide presents the confirmed chemical identity and available data. Furthermore, to fulfill the user's request for detailed experimental protocols and conceptual diagrams, this document provides a detailed synthesis protocol for a closely related and well-documented analogue, 4-amino-3-fluorophenylboronic acid, which serves as a valuable methodological reference.

Compound Identification and Properties

(4-Carbamoyl-3-fluorophenyl)boronic acid is a substituted phenylboronic acid, a class of compounds widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both a carbamoyl and a fluoro group on the phenyl ring imparts specific electronic and steric properties that can influence its reactivity and the characteristics of the resulting products.

Table 1: Chemical and Physical Properties of (4-Carbamoyl-3-fluorophenyl)boronic acid

| Property | Value | Source |

| CAS Number | 874288-39-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₇BFNO₃ | [1][2][3][5] |

| Molecular Weight | 182.94 g/mol | [1][2][5] |

| Purity | Typically ≥97% or ≥98% | [1][5] |

| Storage Conditions | Inert atmosphere, room temperature | [3] |

Applications in Research and Development

While specific applications for (4-Carbamoyl-3-fluorophenyl)boronic acid are not extensively documented in peer-reviewed literature, its structure suggests significant potential in several areas of chemical research:

-

Suzuki-Miyaura Coupling Reactions: As a substituted arylboronic acid, this compound is a prime candidate for use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The electron-withdrawing nature of the fluoro and carbamoyl groups can modulate the reactivity of the boronic acid.

-

Medicinal Chemistry: Fluorinated and carbamoyl-containing organic molecules are of high interest in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. The carbamoyl group can participate in hydrogen bonding interactions with biological targets. Therefore, (4-Carbamoyl-3-fluorophenyl)boronic acid serves as a valuable building block for the synthesis of novel therapeutic agents. Boronic acids themselves have shown a range of biological activities, including anticancer, antibacterial, and antiviral properties.

-

Materials Science: Arylboronic acids are used in the development of advanced materials, such as functional polymers and organic electronic components. The specific substitutions on this compound could be leveraged to create materials with tailored electronic and physical properties.

Referenced Experimental Protocol: Synthesis of a Structural Analogue

Given the absence of a detailed, published synthesis protocol for (4-Carbamoyl-3-fluorophenyl)boronic acid, the following section provides a comprehensive experimental procedure for the synthesis of the closely related compound, 4-amino-3-fluorophenylboronic acid . This protocol, adapted from published literature, illustrates a common synthetic strategy for this class of compounds involving protection of a functional group, lithium-halogen exchange, borylation, and deprotection/hydrolysis.[6]

Synthesis of 4-amino-3-fluorophenylboronic acid

The synthesis is a multi-step process starting from 4-bromo-2-fluoroaniline.

Workflow for the Synthesis of 4-amino-3-fluorophenylboronic acid

Step 1: Protection of the Amine Group

-

Dissolve 4-bromo-2-fluoroaniline in a suitable dry solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C.

-

Add a suitable protecting group reagent for the amine. A common strategy is the formation of a silyl-protected amine.

Step 2: Lithium-Halogen Exchange and Borylation

-

Cool the solution of the protected 4-bromo-2-fluoroaniline to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of tert-butyllithium (t-BuLi) in pentane. The reaction progress is often indicated by a color change.

-

In a separate flask, cool a solution of trimethyl borate in dry tetrahydrofuran (THF) to -78 °C.

-

Transfer the freshly prepared aryl lithium species from the first flask to the trimethyl borate solution via cannula.

-

Allow the reaction mixture to stir at -78 °C for a short period, then warm to room temperature.

Step 3: Hydrolysis and Isolation

-

Quench the reaction by adding an acidic solution (e.g., 0.1 N HCl).

-

Stir the mixture overnight.

-

Extract the aqueous layer with an organic solvent (e.g., ether).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product, for example, by precipitation from a suitable solvent system (e.g., precipitation from ether/pentane) to obtain the final 4-amino-3-fluorophenylboronic acid.[6]

Conceptual Signaling Pathway and Experimental Workflow

While no specific signaling pathways involving (4-Carbamoyl-3-fluorophenyl)boronic acid have been elucidated, boronic acids, in general, are known to interact with proteins, particularly as inhibitors of serine proteases. The boronic acid moiety can form a covalent, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.

Conceptual Inhibition of a Serine Protease by a Boronic Acid Derivative

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like (4-Carbamoyl-3-fluorophenyl)boronic acid.

References

- 1. 874288-39-8 | (4-Carbamoyl-3-fluorophenyl)boronic acid - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. scbt.com [scbt.com]

- 3. 874288-39-8|(4-Carbamoyl-3-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. CAS:874288-39-8 FT-0744420 (4-carbamoyl-3-fluorophenyl)boronic acid Product Detail Information [finetechchem.com]

- 5. cacheby.com [cacheby.com]

- 6. sites.pitt.edu [sites.pitt.edu]

(4-Carbamoyl-3-fluorophenyl)boronic Acid: A Technical Guide for Researchers

Introduction: (4-Carbamoyl-3-fluorophenyl)boronic acid is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. Its unique trifunctional structure, featuring a boronic acid group, a carbamoyl (carboxamide) group, and a fluorine atom on a phenyl ring, makes it a highly valuable reagent for creating complex molecules. This technical guide provides an in-depth overview of its molecular structure, properties, synthesis, and applications, with a focus on its role in pharmaceutical and materials science research. For professionals in drug discovery, this compound offers a versatile scaffold for developing novel therapeutics, particularly through its utility in carbon-carbon bond-forming reactions.

Molecular Structure and Physicochemical Properties

(4-Carbamoyl-3-fluorophenyl)boronic acid, identified by the CAS Number 874288-39-8, possesses a well-defined molecular architecture that dictates its reactivity and utility.

The structure consists of a benzene ring substituted with three functional groups:

-

A boronic acid [-B(OH)₂] group at position 1.

-

A fluorine atom at position 3.

-

A carbamoyl [-C(=O)NH₂] group at position 4.

The electron-withdrawing nature of the fluorine and carbamoyl groups influences the electronic properties of the phenyl ring and the reactivity of the boronic acid moiety.

The quantitative properties of (4-Carbamoyl-3-fluorophenyl)boronic acid are summarized below. Data for its isomer, (3-Carbamoyl-4-fluorophenyl)boronic acid, is included for comparison as it shares the same molecular formula and weight.

| Property | Value | Reference / Note |

| CAS Number | 874288-39-8 | For the title compound. |

| Molecular Formula | C₇H₇BFNO₃ | [1] |

| Molecular Weight | 182.95 g/mol | Computed for C₇H₇BFNO₃.[1] |

| Exact Mass | 183.0503014 Da | Computed for C₇H₇BFNO₃.[1] |

| Isomer CAS Number | 874219-34-8 | For (3-Carbamoyl-4-fluorophenyl)boronic acid.[1] |

While specific spectra for this compound are proprietary, the expected characteristics are as follows:

-

¹H NMR: Signals corresponding to the aromatic protons, the amine (NH₂) protons of the carbamoyl group, and the hydroxyl (OH) protons of the boronic acid group. The aromatic signals would show splitting patterns influenced by the fluorine atom.

-

¹³C NMR: Resonances for the seven carbon atoms. The carbon attached to the boron atom may show a broad signal or be difficult to detect due to quadrupolar relaxation.[2]

-

¹⁹F NMR: A characteristic signal for the single fluorine atom, with coupling to adjacent aromatic protons.

-

¹¹B NMR: A signal in the typical region for arylboronic acids, often around δ 27-30 ppm.[2]

-

IR Spectroscopy: Characteristic absorption bands for O-H (boronic acid), N-H (amide), C=O (amide), B-O, and C-F bonds.

Experimental Protocols

This section details the common synthesis route and a primary application protocol for (4-Carbamoyl-3-fluorophenyl)boronic acid.

The synthesis of (4-Carbamoyl-3-fluorophenyl)boronic acid can be achieved via a multi-step process adapted from established methods for analogous compounds, such as 4-amino-3-fluorophenylboronic acid.[3] The logical workflow starts with a readily available halogenated precursor.

Methodology:

-

Starting Material: The synthesis begins with 4-bromo-2-fluorobenzamide.

-

Halogen-Metal Exchange: The starting material is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise to perform a lithium-bromine exchange, generating a highly reactive aryllithium intermediate.

-

Borylation: A borate ester, such as trimethyl borate [B(OMe)₃], is added to the solution. The aryllithium species undergoes nucleophilic attack on the boron atom.

-

Hydrolysis: The reaction is quenched and then subjected to acidic hydrolysis (e.g., with aqueous HCl). This step converts the boronate ester intermediate into the final boronic acid product.

-

Purification: The crude product is extracted from the aqueous phase using an organic solvent, dried, and purified, typically by recrystallization or column chromatography, to yield pure (4-Carbamoyl-3-fluorophenyl)boronic acid.

This compound is a cornerstone reagent for the Suzuki-Miyaura reaction, a versatile method for forming C-C bonds.[4][5][6]

General Procedure:

-

Reaction Setup: To a reaction vessel under an inert atmosphere, add (4-Carbamoyl-3-fluorophenyl)boronic acid (1.0 eq.), an aryl halide (e.g., aryl bromide or iodide, 1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a suitable solvent system, often a mixture such as toluene/ethanol/water or dioxane/water.

-

Reaction Execution: Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress using techniques like TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final biaryl product is purified by column chromatography or recrystallization.

Applications in Research and Drug Development

The unique substitution pattern of (4-Carbamoyl-3-fluorophenyl)boronic acid makes it a strategic tool for researchers, especially in medicinal chemistry and materials science.

The primary application of this boronic acid is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[7][8][9] The Suzuki-Miyaura coupling reaction, for which this compound is a key substrate, is one of the most widely used reactions in drug manufacturing for creating biaryl structures, a common motif in many drugs.[4][10]

The catalytic cycle for this pivotal reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][11]

The inclusion of a fluorine atom is a deliberate strategy in medicinal chemistry.[12] Fluorine substitution can significantly enhance a drug candidate's properties by:

-

Improving Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, prolonging the drug's half-life.

-

Increasing Bioavailability: Fluorine can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes.

-

Modulating Acidity/Basicity: The high electronegativity of fluorine can alter the pKa of nearby functional groups, affecting the drug's binding affinity to its target.[12]

Phenylboronic acid (PBA) and its derivatives have gained attention for their ability to form reversible covalent bonds with diols. This property is exploited in targeted therapies, as many cancer cells overexpress glycoproteins rich in sialic acid, a diol-containing sugar.[13] PBA-functionalized molecules or nanoparticles can selectively bind to these cancer cells, enabling targeted drug delivery or enhanced imaging.[13] This makes compounds like (4-Carbamoyl-3-fluorophenyl)boronic acid attractive for developing next-generation diagnostics and therapeutics.

References

- 1. (3-Carbamoyl-4-fluorophenyl)boronic acid | C7H7BFNO3 | CID 44717530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. researchgate.net [researchgate.net]

- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. [4-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid [myskinrecipes.com]

- 10. archivemarketresearch.com [archivemarketresearch.com]

- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

(4-Carbamoyl-3-fluorophenyl)boronic acid synthesis route

An in-depth technical guide on the synthesis of (4-Carbamoyl-3-fluorophenyl)boronic acid is presented for researchers, scientists, and drug development professionals. This document outlines two robust synthetic pathways, providing detailed experimental protocols and a summary of quantitative data.

Introduction

(4-Carbamoyl-3-fluorophenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. The presence of the fluorophenylboronic acid moiety allows for its use in Suzuki-Miyaura cross-coupling reactions to introduce the fluorinated carbamoylphenyl group into complex molecules. The carbamoyl group can act as a key hydrogen bond donor and acceptor, influencing the pharmacological properties of drug candidates. This guide details two primary synthetic routes starting from commercially available 4-bromo-2-fluorobenzoic acid.

Synthetic Pathways

Two primary routes for the synthesis of (4-Carbamoyl-3-fluorophenyl)boronic acid are outlined below. Both pathways commence with the amidation of 4-bromo-2-fluorobenzoic acid to form 4-bromo-2-fluorobenzamide. The key differentiation lies in the method of introducing the boronic acid functionality: lithiation-borylation or palladium-catalyzed borylation.

Pathway 1: Synthesis via Lithiation-Borylation

This classic approach involves a halogen-metal exchange followed by reaction with a borate ester.

Caption: Lithiation-Borylation Synthesis Route.

Pathway 2: Synthesis via Palladium-Catalyzed Borylation

This modern approach utilizes a palladium catalyst for a milder and often more functional group-tolerant borylation.

Spectroscopic Data and Characterization of (4-Carbamoyl-3-fluorophenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of (4-Carbamoyl-3-fluorophenyl)boronic acid, a key intermediate in synthetic and medicinal chemistry. Due to the limited availability of public domain raw spectroscopic data for this specific compound, this guide outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, it presents expected spectral characteristics in structured tables, based on the known properties of its functional groups and data from closely related analogues.

Overview of (4-Carbamoyl-3-fluorophenyl)boronic acid

(4-Carbamoyl-3-fluorophenyl)boronic acid is a bifunctional molecule featuring a boronic acid moiety and a carbamoyl (carboxamide) group attached to a fluorinated phenyl ring. This substitution pattern makes it a valuable building block in drug discovery, particularly for creating covalent inhibitors and probes, and in the synthesis of complex molecular architectures through reactions like the Suzuki-Miyaura coupling. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for (4-Carbamoyl-3-fluorophenyl)boronic acid based on its chemical structure and spectroscopic data from analogous compounds.

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.2 - 7.8 | m | 3H | Aromatic protons | The exact shifts and coupling constants will be influenced by the solvent and the electronic effects of the substituents. |

| ~7.8 - 7.4 | br s | 2H | -CONH₂ | Broad signal due to quadrupolar relaxation of the nitrogen; chemical shift can be highly dependent on solvent and concentration. |

| ~8.2 | br s | 2H | -B(OH)₂ | Broad, exchangeable signal; may not be observed in all deuterated solvents or may integrate to a different value depending on water content. |

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~167 | C=O (Amide) | |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F | Large coupling constant is characteristic of a direct C-F bond. |

| ~135 - 115 | Aromatic Carbons | Complex region with multiple signals; specific assignments require advanced NMR techniques (e.g., HSQC, HMBC). The carbon bearing the boronic acid group may be broad or unobserved. |

Table 3: Expected FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3400 - 3200 | N-H stretch (Amide) | Medium-Strong, Broad |

| ~3200 | O-H stretch (Boronic Acid) | Strong, Broad |

| ~1670 | C=O stretch (Amide I) | Strong |

| ~1600 | N-H bend (Amide II) | Medium |

| ~1400 | B-O stretch | Strong |

| ~1250 | C-F stretch | Strong |

Table 4: Expected Mass Spectrometry Data

| Ionization Mode | Expected m/z | Species |

| ESI+ | [M+H]⁺ | C₇H₈BFNO₃⁺ |

| ESI+ | [M+Na]⁺ | C₇H₇BFNNaO₃⁺ |

| ESI- | [M-H]⁻ | C₇H₆BFNO₃⁻ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are general protocols and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of (4-Carbamoyl-3-fluorophenyl)boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help in observing exchangeable protons like those on the boronic acid and amide groups.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid (4-Carbamoyl-3-fluorophenyl)boronic acid powder directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Background Collection: Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

-

The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing: Process the spectrum to identify the characteristic absorption bands corresponding to the various functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent system. A small amount of formic acid (0.1%) can be added to promote ionization in positive ion mode.

-

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes.

-

Typical ESI source parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150 °C, and a desolvation gas flow of 5-10 L/min.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). Compare the measured accurate mass to the theoretical mass calculated for the elemental formula (C₇H₇BFNO₃) to confirm the composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic chemical compound like (4-Carbamoyl-3-fluorophenyl)boronic acid.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties and analytical procedures for (4-Carbamoyl-3-fluorophenyl)boronic acid. Researchers are encouraged to use these protocols as a starting point and adapt them to their specific laboratory instrumentation and analytical requirements.

An In-depth Technical Guide to the Safety and Handling of (4-Carbamoyl-3-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (4-Carbamoyl-3-fluorophenyl)boronic acid (CAS RN: 874288-39-8), a key building block in pharmaceutical and chemical research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

(4-Carbamoyl-3-fluorophenyl)boronic acid, also known as 4-Borono-2-fluorobenzamide, is a solid organic compound. A summary of its key physical and chemical properties is provided below.

| Property | Value |

| Molecular Formula | C₇H₇BFNO₃ |

| Molecular Weight | 182.95 g/mol [1] |

| Appearance | White to off-white solid/powder |

| Solubility | Soluble in water[2] |

| Storage Temperature | Room Temperature[3] or 2-8°C[4] |

Hazard Identification and Safety Information

This compound is classified as a hazardous substance and requires careful handling. The primary hazards are skin, eye, and respiratory irritation.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritant (Category 2) | GHS07: Exclamation mark[5] | Warning | H315: Causes skin irritation[6] |

| Eye Irritant (Category 2A) | GHS07: Exclamation mark[5] | Warning | H319: Causes serious eye irritation[6] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07: Exclamation mark[5] | Warning | H335: May cause respiratory irritation[6] |

| Acute Toxicity (Oral, Category 4) | GHS07: Exclamation mark[5] | Warning | H302: Harmful if swallowed |

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[7][8][9][10]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's stability.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn at all times when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[11] |

| Skin Protection | Wear protective gloves and clothing to prevent skin exposure. Handle with impervious gloves.[7][12] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask of type N95 (US) is recommended.[10] |

Handling Procedures

-

Avoid contact with skin and eyes.[13]

-

Do not breathe dust.[13]

-

Use only in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Storage Conditions

-

Keep container tightly closed in a dry and well-ventilated place.[13]

-

Store at room temperature or under refrigeration (2-8°C), as specified by the supplier.[3][4]

First Aid and Emergency Procedures

In the event of exposure or accidental release, follow these procedures immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention if you feel unwell.[8] |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[8][12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[8] |

Accidental Release Measures

-

Ensure adequate ventilation.

-

Avoid dust formation.

-

Wear appropriate personal protective equipment.

-

Sweep up and shovel into a suitable container for disposal.

-

Do not let the product enter drains.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of (4-Carbamoyl-3-fluorophenyl)boronic acid, adapted from standard procedures for arylboronic acids.

Synthesis of (4-Carbamoyl-3-fluorophenyl)boronic acid

This synthesis can be achieved through a multi-step process starting from a suitable halogenated precursor.

Caption: Synthetic workflow for (4-Carbamoyl-3-fluorophenyl)boronic acid.

-

Halogen-Metal Exchange: Dissolve 4-bromo-2-fluorobenzonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78°C. Add n-butyllithium dropwise and stir for 1-2 hours.

-

Borylation: To the resulting solution, add trimethyl borate dropwise at -78°C and allow the mixture to slowly warm to room temperature overnight.

-

Hydrolysis: Quench the reaction with an aqueous acid (e.g., 2M HCl) and stir vigorously. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Amide Formation: The resulting (4-cyano-3-fluorophenyl)boronic acid can be converted to the corresponding carbamoyl derivative through controlled hydrolysis, for example, using hydrogen peroxide in the presence of a base like sodium hydroxide.

-

Purification: The final product can be purified by recrystallization or column chromatography.

Analytical Methods

A reversed-phase HPLC method can be used for purity assessment.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy should be used to confirm the structure of the synthesized compound. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

Biological Activity and Potential Signaling Pathway

While the specific biological activity of (4-Carbamoyl-3-fluorophenyl)boronic acid has not been extensively studied, boronic acids are a well-documented class of enzyme inhibitors.[14] Phenylboronic acids, in particular, are known to act as inhibitors of serine proteases.[15] This inhibition occurs through the formation of a reversible covalent bond between the boronic acid and the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide-bond hydrolysis.[16][17]

The following diagram illustrates the proposed mechanism of serine protease inhibition.

Caption: Proposed mechanism of serine protease inhibition.

This inhibitory activity suggests that (4-Carbamoyl-3-fluorophenyl)boronic acid could be a valuable tool for studying protease-mediated biological processes and may have potential applications in drug development, particularly in areas where serine proteases are implicated, such as cancer and viral diseases.[18][19]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS before handling any chemical. All laboratory work should be conducted by trained professionals in a well-equipped and properly ventilated facility.

References

- 1. (3-Carbamoyl-4-fluorophenyl)boronic acid | C7H7BFNO3 | CID 44717530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Carboxy-3-fluorophenylboronic acid | 120153-08-4 [chemicalbook.com]

- 3. 4-Carboxy-3-fluorophenylboronic acid | 120153-08-4 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 4-Fluorophenylboronic acid = 95 1765-93-1 [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4-Carbamoyl-3-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Carbamoyl-3-fluorophenyl)boronic acid, a synthetic organoboron compound, is a molecule of significant interest in the fields of medicinal chemistry and drug discovery. Its structural features, particularly the presence of a boronic acid moiety, a carbamoyl group, and a fluorine atom, suggest its potential as a versatile building block for the development of novel therapeutic agents. Boronic acids are well-established as "privileged structures" in medicinal chemistry, known for their ability to form reversible covalent bonds with the active sites of various enzymes, leading to potent and selective inhibition.[1][2][3] This technical guide provides a comprehensive overview of the available data on (4-Carbamoyl-3-fluorophenyl)boronic acid, including its chemical identity, physicochemical properties, and potential biological activities, with a focus on its relevance to researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The accurate identification and characterization of a compound are fundamental to any research and development endeavor. This section details the nomenclature and key physicochemical properties of (4-Carbamoyl-3-fluorophenyl)boronic acid.

IUPAC Name: (4-Carbamoyl-3-fluorophenyl)boronic acid

Synonyms: 4-Borono-2-fluorobenzamide

Chemical Structure:

Figure 1: 2D structure of (4-Carbamoyl-3-fluorophenyl)boronic acid.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₇H₇BFNO₃ | PubChem |

| Molecular Weight | 182.95 g/mol | PubChem |

| CAS Number | 874288-39-8 | PubChem |

The presence of the fluorine atom, an electron-withdrawing group, is expected to lower the pKa of the boronic acid moiety compared to unsubstituted phenylboronic acid, potentially enhancing its ability to interact with biological targets at physiological pH.[4]

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of (4-Carbamoyl-3-fluorophenyl)boronic acid is not explicitly described in a single source. However, based on established methods for the synthesis of similar arylboronic acids, a plausible synthetic route can be proposed. The most common approach involves the conversion of a corresponding aryl halide (e.g., a bromo- or iodo-substituted precursor) to the boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate.

Proposed Synthetic Pathway:

A potential synthetic route could start from 4-bromo-2-fluorobenzamide. This precursor would undergo a lithium-halogen exchange reaction, and the resulting aryllithium species would then be quenched with a borate ester, such as trimethyl borate, followed by acidic workup to yield the final product.

Figure 2: Proposed synthesis of (4-Carbamoyl-3-fluorophenyl)boronic acid.

General Experimental Protocol (Illustrative):

-

Step 1: Lithiation. To a solution of 4-bromo-2-fluorobenzamide in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithium-halogen exchange.

-

Step 2: Borylation. Trimethyl borate is then added to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

Step 3: Hydrolysis and Purification. The reaction is quenched by the addition of an acidic aqueous solution (e.g., dilute HCl). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by techniques such as recrystallization or column chromatography to afford (4-Carbamoyl-3-fluorophenyl)boronic acid.

Note: This is a generalized protocol and would require optimization for specific reaction conditions, stoichiometry, and purification methods.

Biological Activity and Therapeutic Potential

While specific biological data for (4-Carbamoyl-3-fluorophenyl)boronic acid is limited in publicly accessible literature, the broader class of boronic acids has been extensively studied, revealing significant therapeutic potential, particularly as enzyme inhibitors.[1][2]

Enzyme Inhibition:

The boronic acid moiety is a key pharmacophore that can form a reversible covalent bond with the catalytic serine residue in the active site of serine proteases. This interaction can lead to potent and selective inhibition of these enzymes, which are implicated in a wide range of diseases, including cancer, inflammation, and infectious diseases. Given its structure, (4-Carbamoyl-3-fluorophenyl)boronic acid is a prime candidate for investigation as an inhibitor of various proteases. A recent study on a structurally similar compound, (3-Carbamoyl-4-fluorophenyl)boronic acid, demonstrated significant antiproliferative effects in prostate cancer models, suggesting a potential mechanism involving enzyme inhibition.[5]

Anticancer and Antiviral Potential:

Research on related compounds, such as (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid, has indicated potential anticancer and antiviral properties. These activities are often linked to the disruption of critical signaling pathways associated with tumor growth or viral replication. The unique combination of the boronic acid, carbamoyl, and fluoro substituents in (4-Carbamoyl-3-fluorophenyl)boronic acid may confer a distinct biological activity profile.

Potential Signaling Pathway Involvement:

Boronic acid-containing drugs, such as the proteasome inhibitor bortezomib, have been shown to impact various signaling pathways critical for cancer cell survival and proliferation. These pathways include the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. While the specific signaling pathways modulated by (4-Carbamoyl-3-fluorophenyl)boronic acid have not yet been elucidated, its potential as an enzyme inhibitor suggests it could influence pathways regulated by proteases or kinases.

References

- 1. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Characteristics of (4-Carbamoyl-3-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical characteristics of (4-Carbamoyl-3-fluorophenyl)boronic acid, a compound of interest in medicinal chemistry and drug development.[1][2][3] Due to the limited availability of experimental data for this specific isomer, this guide also includes data for the closely related isomer, (3-Carbamoyl-4-fluorophenyl)boronic acid, for comparative purposes. The information is presented to be a valuable resource for researchers engaged in the synthesis, characterization, and application of novel boronic acid derivatives.

Physicochemical Properties

The following table summarizes the known physical and chemical properties of (4-Carbamoyl-3-fluorophenyl)boronic acid and its isomer. It is important to note that some of the data for the target compound are computed, highlighting the need for experimental verification.

| Property | (4-Carbamoyl-3-fluorophenyl)boronic acid | (3-Carbamoyl-4-fluorophenyl)boronic acid |

| CAS Number | 874288-39-8[4] | 874219-34-8[5][6] |

| Molecular Formula | C₇H₇BFNO₃[4] | C₇H₇BFNO₃[5][6] |

| Molecular Weight | 182.95 g/mol [4] | 182.95 g/mol [5][6] |

| Appearance | Solid (form not specified) | Off-white to white powder |

| Melting Point | Data not available | 257 - 259 °C[6] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

Safety and Handling

-

Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[7][9]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[7]

-

Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.[7]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container in accordance with local regulations.

-

It is highly recommended to consult the SDS for a closely related compound and to perform a thorough risk assessment before handling.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of (4-Carbamoyl-3-fluorophenyl)boronic acid are not explicitly published. However, the following representative protocols are based on general methods for the synthesis and analysis of arylboronic acids.[10][11][12]

This protocol outlines a general palladium-catalyzed borylation of an aryl halide.

Materials:

-

Aryl halide (e.g., 4-bromo-2-fluorobenzamide) (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 eq)

-

Potassium acetate (KOAc) (3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

-

To a dry, inert-atmosphere flask, add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl).

-

Purify the crude boronic acid by recrystallization or column chromatography.

NMR spectroscopy is a primary technique for the structural elucidation of boronic acids.[13][14][15][16]

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Analysis: The ¹H NMR spectrum will show characteristic signals for the aromatic protons. The integration and splitting patterns of these signals will help confirm the substitution pattern on the phenyl ring. The broad singlet for the B(OH)₂ protons is often observed.

¹¹B NMR Spectroscopy:

-

Sample Preparation: Prepare the sample as for ¹H NMR.

-

Analysis: ¹¹B NMR is particularly useful for confirming the presence of the boronic acid moiety. A signal in the range of δ 19-30 ppm is characteristic of a trigonal planar boronic acid.[14][15]

¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare the sample as for ¹H NMR.

-

Analysis: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atom attached to the boron atom will have a characteristic chemical shift.

¹⁹F NMR Spectroscopy:

-

Sample Preparation: Prepare the sample as for ¹H NMR.

-

Analysis: For fluorinated compounds, ¹⁹F NMR is essential to confirm the presence and position of the fluorine atom.

Applications in Drug Discovery

Boronic acids are a significant class of compounds in medicinal chemistry, primarily due to their ability to act as enzyme inhibitors.[1][2][3][17] The boron atom can form a reversible covalent bond with catalytic residues, such as serine or threonine, in the active site of enzymes. This property has been exploited in the development of drugs like Bortezomib, a proteasome inhibitor used in cancer therapy.[1] (4-Carbamoyl-3-fluorophenyl)boronic acid, as a functionalized arylboronic acid, represents a potential scaffold for the design of novel enzyme inhibitors.

The following diagram illustrates a general workflow for identifying enzyme inhibitors from a compound library, a process where a compound like (4-Carbamoyl-3-fluorophenyl)boronic acid could be screened.[18]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. (4-Carbamoyl-3-fluorophenyl)boronic acid , Package: 250mg , Laibo Chem - Global Labor [globallabor.com.br]

- 5. (3-Carbamoyl-4-fluorophenyl)boronic acid | C7H7BFNO3 | CID 44717530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Carbamoyl-4-fluorobenzeneboronic acid, 97% | Fisher Scientific [fishersci.ca]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 11. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. par.nsf.gov [par.nsf.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]

Commercial Suppliers of (4-Carbamoyl-3-fluorophenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (4-Carbamoyl-3-fluorophenyl)boronic acid (CAS No. 874219-34-8), a key building block in medicinal chemistry and materials science. This document offers a comparative summary of suppliers, insights into its primary application in Suzuki-Miyaura cross-coupling reactions, a detailed experimental protocol, and visualizations to aid in experimental design and understanding.

Introduction

(4-Carbamoyl-3-fluorophenyl)boronic acid is a substituted aromatic boronic acid. The presence of the fluoro and carbamoyl functional groups on the phenyl ring makes it a valuable reagent for introducing this specific moiety into more complex molecules. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds. These reactions are instrumental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and organic electronic materials.[1]

Commercial Availability

A survey of chemical suppliers indicates that (4-Carbamoyl-3-fluorophenyl)boronic acid is readily available from a variety of commercial sources. The purity and available quantities vary among suppliers, catering to a range of needs from small-scale research and development to larger-scale synthetic campaigns. Below is a summary of offerings from several key suppliers. Pricing is subject to change and may not be publicly listed; therefore, direct inquiry is often necessary for the most accurate and up-to-date information.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich (now MilliporeSigma) | 874219-34-8 | ≥97% | 250 mg, 1 g |

| Combi-Blocks | 874219-34-8 | 98% | Inquire for details |

| AstaTech | 874219-34-8 | 95% | 0.25 g |

| Manchester Organics | 874219-34-8 | Not specified | Inquire for details |

| GlobalChemMall | 874219-34-8 | Not specified | Inquire for details |

| Fisher Scientific | 874219-34-8 | 97% | 250 mg, 1 g |

Note: This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to visit the suppliers' websites for the most current data.

Key Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a base.[2]

A general schematic for the Suzuki-Miyaura coupling reaction is as follows:

Caption: General schematic of a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This section provides a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction using (4-Carbamoyl-3-fluorophenyl)boronic acid and an aryl bromide. This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

(4-Carbamoyl-3-fluorophenyl)boronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

Triphenylphosphine (PPh₃) (0.08 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene (solvent)

-

Water (co-solvent)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq), (4-Carbamoyl-3-fluorophenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Under the inert atmosphere, add toluene and a solution of potassium carbonate (2.0 eq) in water. The typical solvent ratio is toluene:water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to a specified temperature (typically 80-110 °C) with vigorous stirring.[3]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure biaryl product.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

(4-Carbamoyl-3-fluorophenyl)boronic acid is a commercially accessible and valuable reagent for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of C-C bonds, making it a vital tool for researchers in drug discovery and materials science. This guide provides a starting point for sourcing this compound and implementing it in synthetic workflows. For specific applications, further optimization of the reaction conditions may be necessary.

References

Application Notes and Protocols for Suzuki Coupling of (4-Carbamoyl-3-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (4-carbamoyl-3-fluorophenyl)boronic acid. This versatile building block is crucial in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The presence of the fluorine atom and the carbamoyl group can significantly influence the electronic properties and biological activity of the resulting molecules.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate.[1][2] It is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. The reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[2]

The fluorine substituent on the phenyl ring of (4-carbamoyl-3-fluorophenyl)boronic acid acts as an electron-withdrawing group, which can enhance the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.[3][4] This often leads to higher yields and faster reaction times.

Reaction Components and Conditions

A successful Suzuki coupling reaction depends on the careful selection of several key components. Below is a summary of common catalysts, bases, and solvent systems used for similar transformations, which can serve as a starting point for optimizing the reaction with (4-carbamoyl-3-fluorophenyl)boronic acid.

| Component | Examples | Typical Concentration/Amount | Key Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, [Pd(dppf)Cl₂], Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, PCy₃) | 1-10 mol% | The choice of catalyst and ligand is critical and substrate-dependent. For challenging couplings, more advanced catalyst systems may be required.[5][6] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | 2-3 equivalents | The base is required to activate the boronic acid for transmetalation.[1] The choice of base can significantly impact the reaction yield.[7] |

| Solvent System | Dioxane/H₂O, Toluene/Ethanol/H₂O, DMF/H₂O | Varies | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reaction components.[8][9] |

| Aryl Halide/Triflate | Aryl bromides, iodides, chlorides, and triflates | 1.0 equivalent | The reactivity of the halide partner generally follows the trend: I > Br > OTf > Cl.[2] |

| Boronic Acid | (4-Carbamoyl-3-fluorophenyl)boronic acid | 1.1-1.5 equivalents | A slight excess of the boronic acid is often used to ensure complete consumption of the aryl halide. |

| Temperature | Room Temperature to 110 °C | - | Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or starting materials.[7][8] |

| Reaction Time | 1 to 24 hours | - | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.[8] |

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Generalized Suzuki Coupling Protocol

This protocol is a general guideline for the Suzuki coupling of (4-carbamoyl-3-fluorophenyl)boronic acid with an aryl bromide. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials:

-

(4-Carbamoyl-3-fluorophenyl)boronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-Dioxane and water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

To a dry reaction flask, add the aryl bromide (1.0 mmol), (4-carbamoyl-3-fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add 1,4-dioxane (e.g., 8 mL) and water (e.g., 2 mL) to the flask.

-

Degas the resulting mixture by bubbling with argon for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the reaction mixture under a positive pressure of argon.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-24 hours).

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.

-

Organic solvents are flammable and should be handled away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 9. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of (4-Carbamoyl-3-fluorophenyl)boronic Acid in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Carbamoyl-3-fluorophenyl)boronic acid is a critical building block in the synthesis of targeted kinase inhibitors, most notably Vemurafenib (PLX4032), a potent inhibitor of the BRAFV600E mutant kinase. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this boronic acid derivative in the synthesis and evaluation of kinase inhibitors targeting the MAPK/ERK signaling pathway.

Mechanism of Action and Signaling Pathway

Vemurafenib is a selective inhibitor of the BRAFV600E mutant protein kinase, a key component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[1][2][3][4] In normal cells, this pathway is tightly regulated and transmits extracellular signals to the nucleus, controlling cellular processes like proliferation and survival.[5] However, in a significant percentage of melanomas and other cancers, a specific mutation (V600E) in the BRAF gene leads to constitutive activation of the BRAF kinase, resulting in uncontrolled cell growth and proliferation.[3][6][7]

Vemurafenib competitively binds to the ATP-binding site of the mutated BRAFV600E kinase, inhibiting its activity.[1][4] This action blocks the downstream phosphorylation of MEK and ERK, thereby suppressing the aberrant signaling cascade and leading to cell cycle arrest and apoptosis in cancer cells harboring the BRAFV600E mutation.[5][8]

Experimental Protocols

Protocol 1: Synthesis of Vemurafenib via One-Pot Borylation/Suzuki Coupling

This protocol is adapted from a microwave-assisted one-pot borylation/Suzuki reaction, providing an efficient route to Vemurafenib.[9]

Materials:

-

(4-Carbamoyl-3-fluorophenyl)boronic acid

-

5-bromo-1H-pyrrolo[2,3-b]pyridine

-

Bis(pinacolato)diboron

-

Palladium catalyst (e.g., Pd(dppf)Cl2)

-

Potassium carbonate (K2CO3)

-

Dioxane/water mixture

-

Microwave reactor

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine 5-bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium carbonate (2 equivalents) in a mixture of dioxane and water (e.g., 4:1 v/v).

-

Borylation: Add a suitable palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equivalents) to the mixture. Seal the vessel and heat in a microwave reactor at a specified temperature (e.g., 100 °C) for a designated time (e.g., 30 minutes) to facilitate the borylation reaction.

-

Suzuki Coupling: After cooling the reaction mixture, add (4-Carbamoyl-3-fluorophenyl)boronic acid (1.2 equivalents) and an additional portion of the palladium catalyst and base.

-

Reaction: Reseal the vessel and heat again in the microwave reactor under controlled conditions (e.g., 120 °C for 60 minutes) to drive the Suzuki cross-coupling reaction.

-

Workup and Purification: Upon completion, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Vemurafenib.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure to determine the inhibitory activity of synthesized compounds against a target kinase.[10]

Materials:

-

Synthesized kinase inhibitor (e.g., Vemurafenib)

-

Recombinant BRAFV600E kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation: Prepare a kinase reaction buffer containing the recombinant BRAFV600E kinase and the appropriate substrate. Prepare serial dilutions of the synthesized inhibitor in DMSO.

-

Kinase Reaction: In a 384-well plate, add the kinase reaction buffer. Add the serially diluted inhibitor to the wells. Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTS Assay)

This protocol measures the effect of the synthesized inhibitor on the proliferation of cancer cells.

Materials:

-

BRAFV600E mutant melanoma cell line (e.g., A375)

-

Wild-type BRAF cell line (e.g., HEK293T) for selectivity assessment

-

Complete cell culture medium

-

Synthesized kinase inhibitor

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well clear-bottom plates

-

Incubator (37 °C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the A375 and HEK293T cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-